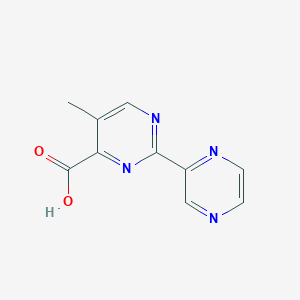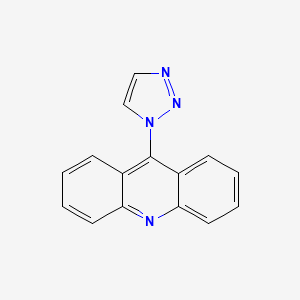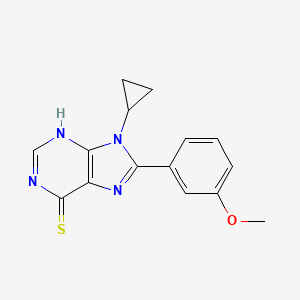
9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group, a methoxyphenyl group, and a thione group, making it structurally unique and potentially interesting for various scientific applications.
Métodos De Preparación
The synthesis of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The thione group is usually introduced in the final steps. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these laboratory procedures, optimizing for cost, efficiency, and safety.
Análisis De Reacciones Químicas
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thione group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA/RNA interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in antiviral or anticancer research.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxyphenyl groups could affect its binding affinity and specificity, while the thione group might participate in redox reactions or form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar compounds include other purine derivatives with different substituents. For example:
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-one: This compound has a carbonyl group instead of a thione group.
8-(3-Methoxyphenyl)-9H-purine-6-thione: This lacks the cyclopropyl group. The uniqueness of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
682345-28-4 |
|---|---|
Fórmula molecular |
C15H14N4OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
9-cyclopropyl-8-(3-methoxyphenyl)-3H-purine-6-thione |
InChI |
InChI=1S/C15H14N4OS/c1-20-11-4-2-3-9(7-11)13-18-12-14(16-8-17-15(12)21)19(13)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,17,21) |
Clave InChI |
IKVGZTOOEHHBJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(N2C4CC4)NC=NC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
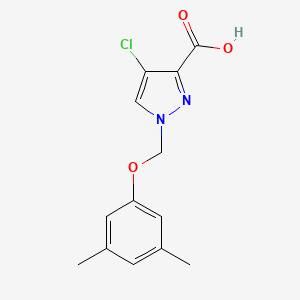

![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)


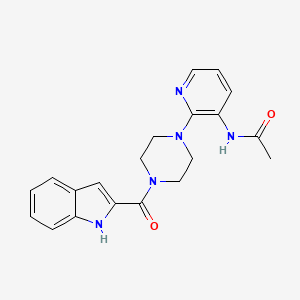
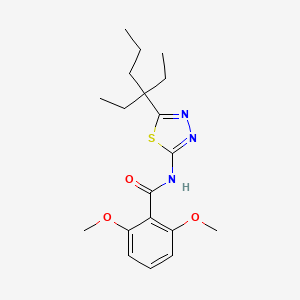
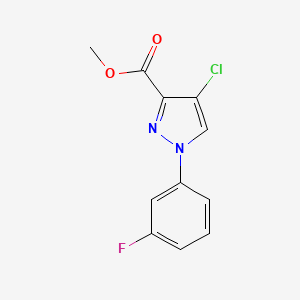
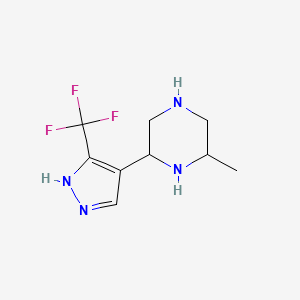
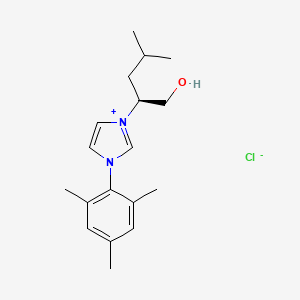
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
